molecular formula C10H4BrF10N B3090159 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline CAS No. 1207314-86-0

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Cat. No. B3090159
Key on ui cas rn: 1207314-86-0
M. Wt: 408.03 g/mol
InChI Key: OVNMDSWQBKOQBF-UHFFFAOYSA-N
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Patent
US09237745B2

Procedure details

100 g (0.273 mol) of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline was charged to 500 ml of DMF, and 52.1 g (0.287 mol) of N-bromosuccinimide was charged in separate portions thereto over 30 minutes. After stirring at 60° C. for 2 hours, and then cooling to room temperature, the mixture was discharged to 2000 ml of water. The mixture was extracted with ethyl acetate, then washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=20:1) to prepare 89.0 g (yield 80%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]([F:19])([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1)[C:4]([F:7])([F:6])[F:5].CN(C=O)C.[Br:27]N1C(=O)CCC1=O>O>[Br:27][C:13]1[CH:14]=[C:8]([C:3]([F:19])([C:4]([F:7])([F:6])[F:5])[C:2]([F:20])([F:21])[F:1])[CH:9]=[C:10]([C:15]([F:16])([F:17])[F:18])[C:11]=1[NH2:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(C1=CC(=C(N)C=C1)C(F)(F)F)F)(F)F
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
52.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged in separate portions
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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